3-(2-Methylimidazol-1-yl)-cyclohexanone
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Overview
Description
3-(2-Methylimidazol-1-yl)-cyclohexanone is a chemical compound that features a cyclohexanone ring substituted with a 2-methylimidazole group. This compound is part of the imidazole family, which is known for its diverse chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methylimidazol-1-yl)-cyclohexanone typically involves the reaction of cyclohexanone with 2-methylimidazole under specific conditions. One common method is to use a base-catalyzed reaction where cyclohexanone is reacted with 2-methylimidazole in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like recrystallization or chromatography may be employed to isolate the compound from reaction mixtures .
Chemical Reactions Analysis
Types of Reactions
3-(2-Methylimidazol-1-yl)-cyclohexanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The imidazole ring can participate in substitution reactions, where electrophiles or nucleophiles replace hydrogen atoms on the ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Oxidized imidazole derivatives.
Reduction: Reduced cyclohexanone derivatives.
Substitution: Halogenated imidazole derivatives.
Scientific Research Applications
3-(2-Methylimidazol-1-yl)-cyclohexanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and coordination polymers.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of materials with specific properties, such as catalysts and sensors
Mechanism of Action
The mechanism of action of 3-(2-Methylimidazol-1-yl)-cyclohexanone involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in catalysis and coordination chemistry. Additionally, the compound may interact with biological macromolecules, such as enzymes or receptors, to exert its effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-Methylimidazole: A simpler imidazole derivative with similar chemical properties.
2-Methylimidazole: Another imidazole derivative with a methyl group at the 2-position.
Cyclohexanone: The parent compound without the imidazole substitution
Uniqueness
3-(2-Methylimidazol-1-yl)-cyclohexanone is unique due to the presence of both the cyclohexanone and 2-methylimidazole moieties, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H14N2O |
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Molecular Weight |
178.23 g/mol |
IUPAC Name |
3-(2-methylimidazol-1-yl)cyclohexan-1-one |
InChI |
InChI=1S/C10H14N2O/c1-8-11-5-6-12(8)9-3-2-4-10(13)7-9/h5-6,9H,2-4,7H2,1H3 |
InChI Key |
XEHUIBVRQPPVJO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CN1C2CCCC(=O)C2 |
Origin of Product |
United States |
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